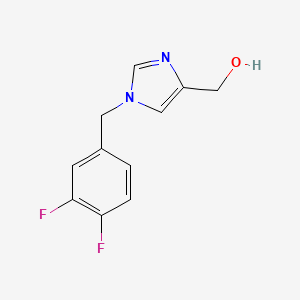

(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol

Vue d'ensemble

Description

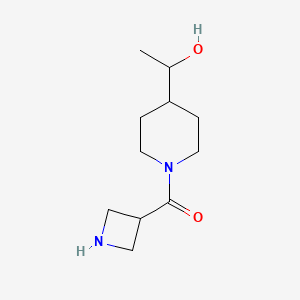

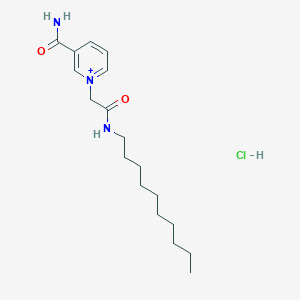

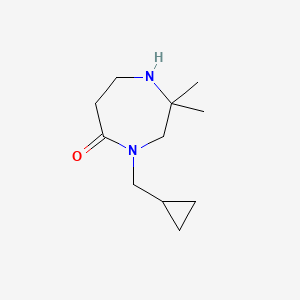

“(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol” is a chemical compound that contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, attached to a 3,4-difluorobenzyl group . The benzyl group is derived from benzene, an aromatic compound .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of an imidazole with a benzyl halide, such as 3,4-difluorobenzyl chloride . The nucleophilic nitrogen atom in the imidazole ring attacks the electrophilic carbon in the benzyl chloride, displacing the chloride ion and forming a new carbon-nitrogen bond .Molecular Structure Analysis

The molecular structure of “(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol” is complex due to the presence of multiple functional groups. The imidazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen . The 3,4-difluorobenzyl group is a benzene ring with two fluorine atoms attached at the 3rd and 4th positions .Chemical Reactions Analysis

The chemical reactions involving “(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol” would depend on the reaction conditions and the other reactants involved. The imidazole ring is a nucleophile and can react with electrophiles. The benzyl group can undergo reactions typical of aromatic compounds .Applications De Recherche Scientifique

Comprehensive Analysis of (1-(3,4-Difluorobenzyl)-1H-Imidazol-4-yl)methanol Applications

Organocatalysis in Flow Chemistry: (1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanol can be utilized in continuous flow organocatalysis . This process involves the methoxycarbonylation of benzyl alcohol derivatives using dimethyl carbonate . The reaction is optimized for high conversion and selectivity under mild conditions, making it a robust protocol for synthesizing non-symmetric benzyl carbonate derivatives, which are valuable intermediates in various chemical syntheses .

Synthesis of Benzyl Carbonate Derivatives: The compound serves as a precursor for the synthesis of benzyl carbonate derivatives. These derivatives are important in the creation of non-symmetric organic carbonates , which have a wide range of applications, including polymers, lubricants, insect repellents, and electrolyte carriers for Li-based batteries .

Pharmaceutical Intermediates: Due to its structural features, (1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanol can be used to produce intermediates for pharmaceutical applications. Its benzyl alcohol component is particularly useful in the development of drugs that require specific aromatic properties for their biological activity.

Protective Group Chemistry: In synthetic organic chemistry, protecting groups are used to temporarily mask functional groups to prevent them from reacting. The subject compound can act as a protecting group for sensitive hydroxyl functionalities during complex chemical syntheses.

Material Science: The benzyl alcohol derivatives, derived from (1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanol, can be employed in material science for the development of new materials with unique properties, such as enhanced durability or biodegradability.

Analytical Chemistry: This compound can be used in analytical chemistry as a standard or reference material for calibrating instruments or validating methods, especially in chromatography and mass spectrometry applications.

Agricultural Chemistry: In agricultural chemistry, the derivatives of this compound could be explored for the development of new agrochemicals, such as pesticides or herbicides, that require specific aromatic structures for their effectiveness.

Electrochemistry: The benzyl alcohol derivatives from this compound can be investigated for their potential use in electrochemistry, particularly in the design of electrolytes for energy storage devices.

The applications mentioned above are based on the general chemical properties and reactivity of benzyl alcohol derivatives and the specific functional groups present in (1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanol. It’s important to note that the actual use in these applications would depend on further empirical research and development. The information provided here is derived from the current scientific literature and known applications of similar compounds .

Safety And Hazards

Propriétés

IUPAC Name |

[1-[(3,4-difluorophenyl)methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O/c12-10-2-1-8(3-11(10)13)4-15-5-9(6-16)14-7-15/h1-3,5,7,16H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWORRPHFNQRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(N=C2)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Isopropylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1531635.png)